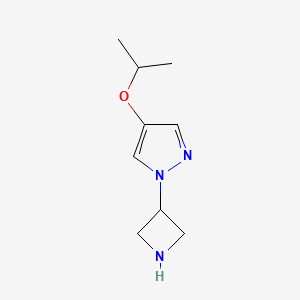

1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-4-propan-2-yloxypyrazole |

InChI |

InChI=1S/C9H15N3O/c1-7(2)13-9-5-11-12(6-9)8-3-10-4-8/h5-8,10H,3-4H2,1-2H3 |

InChI Key |

QRCVKTKTHLQPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CN(N=C1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, N-Boc-azetidine-3-carboxylic acid is converted to ketone intermediates through Claisen-Schmidt condensation with diethyl oxalate. Subsequent treatment with hydrazine hydrate in ethanol/acidic conditions yields 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylates.

O-Alkylation for Propan-2-yloxy Substituent

The 4-position hydroxyl group of the pyrazole intermediate is alkylated using isopropyl bromide or mesylate. Optimal conditions involve:

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Isopropyl bromide | Cs₂CO₃ | DMF | 90°C | 67% |

| Isopropyl mesylate | K₂CO₃ | THF | 60°C | 72% |

Regioselectivity is achieved by steric and electronic effects, favoring alkylation at the 4-position due to decreased electron density compared to N-1/N-2.

Mitsunobu Coupling Strategy

Pre-functionalized Azetidine and Pyrazole

This method couples pre-synthesized azetidine-3-ol with 4-hydroxy-1H-pyrazole using Mitsunobu conditions:

Post-functionalization

After coupling, Boc-deprotection of the azetidine nitrogen is performed using TFA/DCM (1:1), achieving >95% deprotection efficiency.

Transition Metal-Catalyzed Coupling

Chan-Lam Coupling

Azetidine-3-boronic acid derivatives react with 4-iodo-1H-pyrazole under Cu(OAc)₂ catalysis. Isopropoxy groups are introduced via subsequent Williamson ether synthesis.

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Cu(OAc)₂ | 2,2'-Bipyridine | DMF | 52% |

| Pd(OAc)₂ | XPhos | Dioxane | 48% |

Buchwald-Hartwig Amination

For N-aryl variants, palladium-catalyzed amination installs the azetidine moiety post-pyrazole formation.

One-Pot Tandem Synthesis

Sequential Alkylation-Cyclization

A streamlined approach combines ketone formation, cyclocondensation, and O-alkylation in one pot:

Microwave-Assisted Optimization

Microwave irradiation (100°C, 30 min) accelerates cyclocondensation, improving yield to 61%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step purification | Pilot-scale |

| Mitsunobu Coupling | Mild conditions | Costly reagents (DIAD, PPh₃) | Lab-scale |

| Metal-Catalyzed | Versatile for analogues | Heavy metal contamination | Industrial |

| One-Pot Synthesis | Time-efficient | Lower overall yield | Lab-scale |

Critical Reaction Parameters

Solvent Effects

Temperature Control

Protecting Group Strategy

-

Boc Protection : Essential for azetidine stability during alkylation; removed post-synthesis via TFA.

-

Trityl Groups : Alternative for N-protection but require harsher deprotection conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity for all methods.

Industrial Feasibility and Challenges

-

Cost-Efficiency : Mitsunobu and metal-catalyzed methods are prohibitive for large-scale production due to reagent costs.

-

Regulatory Compliance : Residual palladium levels must be <10 ppm for pharmaceutical applications.

-

Process Safety : Exothermic alkylation steps require controlled addition and cooling.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine or pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial : Some derivatives have shown effectiveness against bacterial strains and fungi.

- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory properties, comparable to established drugs.

- Antitumor : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

- Antimicrobial Activity : A study evaluated the in vitro antimicrobial efficacy of pyrazole derivatives, including those related to 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole. Results indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : In a pharmacological screening, compounds similar to this compound exhibited lower ulcerogenic activity compared to Diclofenac, suggesting a favorable safety profile while maintaining anti-inflammatory efficacy .

- Cytotoxicity Studies : Research on pyrazolo[1,5-a]pyrimidine derivatives showed promising antitumor activity against human cancer cell lines such as MCF-7 and HCT-116, indicating that structural modifications can enhance therapeutic potential .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Stepwise Synthesis : Utilizing azetidine and pyrazole precursors through specific reaction conditions to optimize yield and purity.

- Modification Studies : Research has focused on altering substituents on the azetidine or pyrazole moieties to enhance biological activity and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several pyrazole-azetidine hybrids, differing primarily in substituents and functional groups:

Key Observations :

- Azetidine vs.

- Substituent Effects : The isopropoxy group in the target compound may improve lipophilicity compared to hydrophilic groups (e.g., sulfonyl in baricitinib), affecting bioavailability .

Pharmacological Activity

- JAK Inhibition : Baricitinib () demonstrates that azetidine-pyrazole hybrids can selectively inhibit JAK1/2, a mechanism critical in autoimmune diseases. The target compound’s lack of a pyrrolopyrimidine moiety (present in baricitinib) may reduce kinase selectivity .

- Antimicrobial Activity : Pyrazole derivatives like compound 3 () show dual antimalarial and anti-leishmanial activity (IC₅₀ = 0.079–1.823 μg/mL). The target compound’s isopropoxy group may enhance membrane penetration, but its efficacy remains untested .

- Antioxidant Potential: Pyrazole-thiazole hybrids () exhibit antioxidant activity, suggesting that electron-donating groups (e.g., isopropoxy) could similarly modulate redox properties in the target compound .

Physicochemical Properties

- Hydrogen Bonding: Pyrazole-azetidine hybrids often form intermolecular hydrogen bonds (e.g., N–H···O in ), which influence solubility and crystal packing. The isopropoxy group in the target compound may reduce hydrogen-bonding capacity compared to hydroxyl or amino substituents .

Biological Activity

1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is a heterocyclic compound that combines the azetidine and pyrazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound features an azetidine ring, which provides conformational rigidity, and a pyrazole ring that enhances its pharmacological properties. The specific substitution pattern, including the propan-2-yloxy group, may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study utilizing the agar disc-diffusion method showed that several pyrazole derivatives were effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| (Similar Pyrazole Derivative) | Escherichia coli | Significant Inhibition |

| (Similar Pyrazole Derivative) | Proteus mirabilis | High Inhibition |

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Compounds containing the pyrazole nucleus have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have reported that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially affecting signaling pathways involved in cell growth and survival. The azetidine ring's structural characteristics may enhance binding affinity to these targets, leading to increased biological activity .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Pyrazole Derivatives : A systematic evaluation of various pyrazole derivatives indicated that modifications on the azetidine ring significantly influenced antibacterial activity. The study found that introducing different substituents could enhance potency against resistant bacterial strains .

- Anticancer Screening : Another investigation focused on the anticancer effects of azetidine-containing pyrazoles showed promising results in reducing tumor size in xenograft models. The study emphasized the potential of these compounds as lead candidates for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.